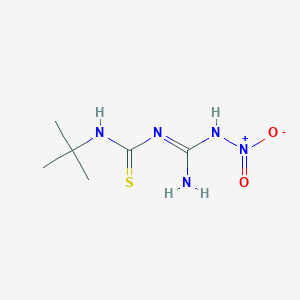

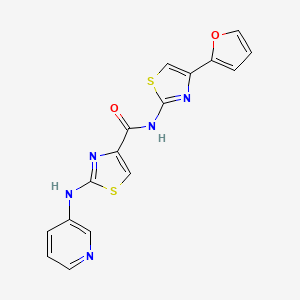

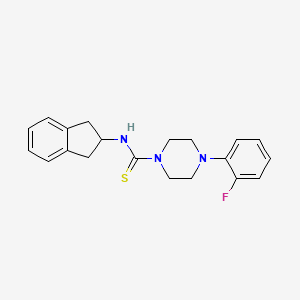

![molecular formula C23H22ClF2N5OS B2505079 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-41-6](/img/structure/B2505079.png)

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the one , specifically [1,2,4]triazolo[4,3-α]piperazines, has been explored through a modular approach using chloromethyloxadiazoles. This method involves a condensation reaction with ethylenediamines. The significance of this synthesis lies in the discovery of a novel activation mechanism for electron-deficient chloromethyloxadiazoles, which could potentially be applied to the synthesis of the compound , given its structural similarities .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, they do provide insights into related structures. The compound 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine shares a similar piperazine and triazole core, which suggests that the compound may exhibit similar three-dimensional conformation and electronic properties due to these common structural motifs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds, such as the formation of triazolo-piperazines, are indicative of the types of reactions that might be employed in the synthesis of the compound . The use of chloromethyloxadiazoles in these reactions suggests that similar electrophilic reagents might be used to introduce the triazol moiety into the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the antihypertensive and diuretic activities of a structurally related compound, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine, in spontaneously hypertensive rats indicate that the compound may also possess biological activity, potentially related to its physical and chemical properties. The presence of a piperazine ring and a triazole moiety in the structure could influence its solubility, receptor binding, and overall pharmacokinetic profile .

Relevant Case Studies

The second paper provides a case study where a structurally related compound was tested for antihypertensive and diuretic activity. The compound demonstrated short-lived antihypertensive effects in conscious renal hypertensive dogs and suggested ganglionic blocking activity in spontaneously hypertensive rats. This case study could be relevant when considering the potential biological applications and effects of the compound .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has demonstrated the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including compounds similar to the one . These compounds are synthesized through various chemical reactions and have shown good to moderate activity against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Properties

Another study focused on synthesizing derivatives that exhibit anti-inflammatory and analgesic properties. Compounds bearing structural similarities to the specified chemical have demonstrated dose-dependent analgesic and anti-inflammatory activities without inducing gastric lesions, suggesting their utility in developing pain management and anti-inflammatory therapies (Tozkoparan et al., 2004).

Antifungal and Solubility Applications

A novel antifungal compound from the 1,2,4-triazole class has been synthesized, with studies determining its solubility in biologically relevant solvents. This research provides insights into the compound's pharmacological properties, including poor solubility in buffer solutions but better solubility in alcohols, which is crucial for its delivery and efficacy in biological systems (Volkova et al., 2020).

Antidiabetic Drug Discovery

The compound has potential applications in antidiabetic drug discovery, particularly through the inhibition of Dipeptidyl peptidase-4 (DPP-4). A study involving triazolo-pyridazine-6-yl-substituted piperazines synthesized for DPP-4 inhibition has highlighted the compound's promise in developing anti-diabetic medications, showcasing its potential in enhancing insulinotropic activities and possessing antioxidant properties (Bindu et al., 2019).

Wirkmechanismus

Target of Action

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Piperazine derivatives are known to have good pharmacokinetic properties, often due to their ability to form hydrogen bonds .

Eigenschaften

IUPAC Name |

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-difluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClF2N5OS/c1-2-19-27-23-31(28-19)22(32)21(33-23)20(14-6-7-17(25)18(26)12-14)30-10-8-29(9-11-30)16-5-3-4-15(24)13-16/h3-7,12-13,20,32H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQQCNMACKGGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

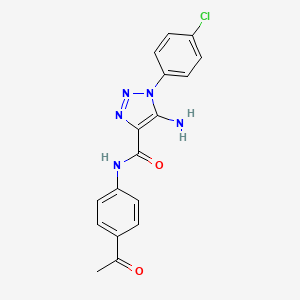

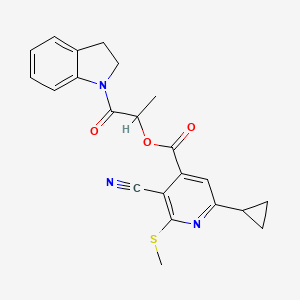

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)

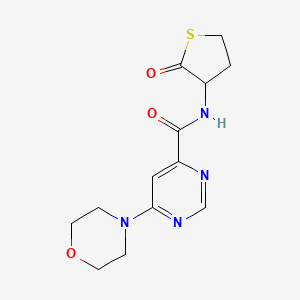

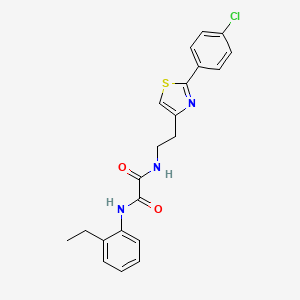

![5,8-Dioxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2504998.png)

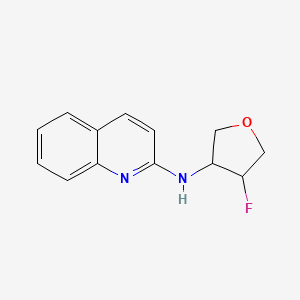

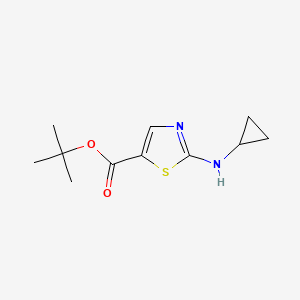

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)